S-Adenosylhomocysteine-2',3'-dialdehyde

Description

Molecular Architecture and Isomeric Forms

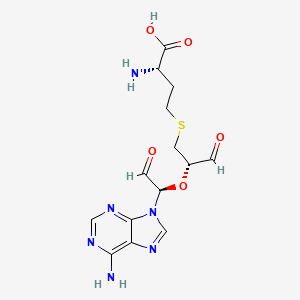

S-Adenosylhomocysteine-2',3'-dialdehyde exhibits a complex molecular architecture characterized by the presence of multiple functional groups and stereochemical centers. The compound contains a purine base (adenine) linked to a modified ribose sugar system that has been oxidized to form two aldehyde groups at the 2' and 3' positions. The molecular structure includes an adenine moiety connected through a glycosidic bond to a ribose derivative, with the characteristic dialdehyde functionality replacing the original hydroxyl groups.

The stereochemical configuration of this compound involves specific spatial arrangements at multiple chiral centers. The International Union of Pure and Applied Chemistry name indicates the presence of (2S)-2-amino-4-[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl]sulfanylbutanoic acid configuration. This nomenclature reveals the precise three-dimensional arrangement of atoms within the molecule, highlighting the S-configuration at the amino acid portion and the R-configuration at the purine-linked carbon center.

The molecular architecture incorporates a homocysteine derivative connected through a sulfur linkage to the modified ribose moiety. This structural arrangement creates a unique compound that bridges nucleoside chemistry with amino acid biochemistry. The presence of the dialdehyde functionality introduces additional reactive sites that significantly influence the compound's chemical behavior and potential interactions with other molecules.

The isomeric considerations for this compound primarily involve the stereochemical arrangements at the various chiral centers. The compound exists as a specific stereoisomer with defined configurations at each asymmetric carbon atom, as indicated by the detailed stereochemical descriptors in its systematic name. These stereochemical features are crucial for understanding the compound's biological activity and chemical reactivity patterns.

Synonyms and Nomenclature Systems

This compound is recognized under multiple nomenclature systems and synonyms that reflect different aspects of its chemical structure and origin. The primary synonym listed in chemical databases is this compound, which directly describes the structural modification of the parent compound. The Chemical Abstracts Service registry number 64821-31-4 provides a unique identifier for this specific compound in chemical literature and databases.

The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S)-2-amino-4-[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl]sulfanylbutanoic acid. This comprehensive name captures the complete structural features including the stereochemical configurations, functional groups, and connectivity patterns within the molecule.

Additional identifiers include the DSSTox Substance identifier DTXSID90215121 and the related DTXCID90137612, which are used in toxicological and chemical databases. The compound is also referenced by its detailed chemical description as L-Homocysteine, S-(2-(1-(6-amino-9H-purin-9-yl)-2-oxoethoxy)-3-oxopropyl)-, (R-(R,S))-, which emphasizes its derivation from homocysteine and the specific stereochemical arrangements.

The PubChem database assigns this compound the unique identifier CID 5492155, facilitating easy retrieval of chemical information and related research data. This numerical identifier serves as a standard reference point for researchers and chemical databases worldwide, ensuring accurate identification and information exchange about this specific compound.

Physicochemical Characteristics (Molecular Weight, Solubility, Reactivity)

The molecular weight of this compound is precisely determined as 382.40 grams per mole, as computed by PubChem using standardized molecular weight calculation methods. This molecular weight reflects the combined mass of all constituent atoms including carbon, hydrogen, nitrogen, oxygen, and sulfur components within the molecular structure.

The molecular formula C14H18N6O5S indicates the exact atomic composition of the compound. This formula reveals the presence of fourteen carbon atoms, eighteen hydrogen atoms, six nitrogen atoms, five oxygen atoms, and one sulfur atom. The relatively high nitrogen content reflects the presence of the adenine base and the amino acid component, while the oxygen atoms are distributed among the aldehyde groups, hydroxyl functionalities, and carboxylic acid moiety.

Research investigating related dialdehyde compounds provides insights into the reactivity patterns expected for this compound. Studies on adenosine dialdehyde, a structurally related compound, demonstrate that dialdehyde functionalities exhibit significant reactivity toward nucleophilic species. The aldehyde groups in this compound are expected to participate in similar nucleophilic addition reactions, potentially forming covalent bonds with amino groups and other nucleophilic centers in biological molecules.

The compound's reactivity profile is further influenced by the presence of the homocysteine sulfur atom, which can participate in oxidation-reduction reactions and disulfide bond formation. The sulfur functionality introduces additional chemical reactivity that distinguishes this compound from other nucleoside analogs. The combination of aldehyde reactivity and sulfur chemistry creates a unique reactivity profile that has implications for the compound's biological interactions and potential applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 382.40 g/mol | |

| Molecular Formula | C14H18N6O5S | |

| Chemical Abstracts Service Number | 64821-31-4 | |

| Creation Date | 2005-08-09 | |

| Last Modification Date | 2025-05-18 |

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. The International Chemical Identifier (InChI) string InChI=1S/C14H18N6O5S/c15-9(14(23)24)1-2-26-5-8(3-21)25-10(4-22)20-7-19-11-12(16)17-6-18-13(11)20/h3-4,6-10H,1-2,5,15H2,(H,23,24)(H2,16,17,18)/t8-,9-,10+/m0/s1 provides detailed connectivity and stereochemical information that can be correlated with spectroscopic data.

The Simplified Molecular Input Line Entry System (SMILES) notation C1=NC(=C2C(=N1)N(C=N2)C@@HOC@HC=O)N offers a linear representation of the molecular structure that facilitates computational analysis and database searching. This notation specifically identifies the stereochemical centers and functional group arrangements that would be observable in Nuclear Magnetic Resonance spectroscopy.

Research on related dialdehyde cellulose compounds provides insights into the spectroscopic characteristics expected for compounds containing similar dialdehyde functionalities. Fourier Transform Infrared Spectroscopy studies of dialdehyde-containing compounds reveal characteristic peaks at approximately 1730 cm⁻¹ that correspond to carbon-oxygen stretching vibrations of aldehyde groups. These spectroscopic markers would be expected to appear in the infrared spectrum of this compound, providing diagnostic information for structural confirmation.

Nuclear Magnetic Resonance spectroscopy studies of related dialdehyde compounds demonstrate characteristic chemical shifts and coupling patterns. Research investigating dialdehyde cellulose compounds using proton Nuclear Magnetic Resonance in deuterated dimethyl sulfoxide with trifluoroacetic acid mixtures shows distinctive peaks corresponding to aldehyde protons and modified sugar carbons. Similar spectroscopic approaches would be applicable for characterizing this compound, with expected chemical shifts reflecting the unique combination of purine, modified ribose, and homocysteine components.

Mass spectrometry identification of this compound would utilize the molecular ion peak at mass-to-charge ratio 382.40, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to show characteristic losses corresponding to the aldehyde functionalities, the adenine base, and the homocysteine portion of the molecule. The InChI Key GEUSMJZQXIEKGX-LPEHRKFASA-N provides a unique identifier that can be used for database searching and structural verification using computational mass spectrometry databases.

| Spectroscopic Parameter | Value/Description | Reference |

|---|---|---|

| InChI Key | GEUSMJZQXIEKGX-LPEHRKFASA-N | |

| SMILES Notation | C1=NC(=C2C(=N1)N(C=N2)C@@HOC@HC=O)N | |

| Expected Infrared Aldehyde Peak | ~1730 cm⁻¹ | |

| Molecular Ion Peak (Mass Spectrometry) | 382.40 m/z |

Properties

CAS No. |

64821-31-4 |

|---|---|

Molecular Formula |

C14H18N6O5S |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl]sulfanylbutanoic acid |

InChI |

InChI=1S/C14H18N6O5S/c15-9(14(23)24)1-2-26-5-8(3-21)25-10(4-22)20-7-19-11-12(16)17-6-18-13(11)20/h3-4,6-10H,1-2,5,15H2,(H,23,24)(H2,16,17,18)/t8-,9-,10+/m0/s1 |

InChI Key |

GEUSMJZQXIEKGX-LPEHRKFASA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CSCCC(C(=O)O)N)C=O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](CSCC[C@@H](C(=O)O)N)C=O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CSCCC(C(=O)O)N)C=O)N |

Other CAS No. |

64821-31-4 |

Synonyms |

S-adenosylhomocysteine-2',3'-dialdehyde |

Origin of Product |

United States |

Scientific Research Applications

Methylation Studies

S-Adenosylhomocysteine-2',3'-dialdehyde is extensively utilized in studies focused on methylation processes. It acts as a competitive inhibitor of methyltransferases by binding to their active sites, thereby blocking the transfer of methyl groups from S-Adenosylmethionine to substrates. This inhibition can lead to altered methylation patterns in DNA and RNA, which are critical for understanding gene expression and cellular metabolism .

Interaction Studies with Methyltransferases

Research involving this compound has provided insights into enzyme kinetics and regulatory mechanisms governing methylation reactions. The compound’s binding affinity and specificity towards various methyltransferases have been studied, revealing its potential as a chemical probe for investigating physiological roles of AdoMet-dependent methylations .

Cancer Research

The compound has been explored for its potential applications in cancer therapy. Inhibitors like this compound can modulate the activity of enzymes involved in cancer cell proliferation by altering methylation patterns that control gene expression related to tumor growth . For instance, studies have shown that inhibiting S-Adenosylhomocysteine hydrolase can alleviate alloimmune responses during cardiac transplantation, indicating its importance in immunomodulation during cancer treatments .

Cardiac Research

This compound has been used to study cardiac adenosine formation pathways. In isolated guinea pig hearts, it inhibited S-Adenosylhomocysteine hydrolase activity, leading to increased levels of endogenous S-Adenosylhomocysteine without significantly altering cardiac hemodynamics . This suggests its utility in exploring metabolic pathways that contribute to cardiac function.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| S-Adenosylmethionine | Contains a methyl group on sulfur | Major methyl donor in biological systems |

| S-Adenosylhomocysteine | Lacks aldehyde functionalities | Precursor to homocysteine; involved in methionine metabolism |

| 5'-Methylthioadenosine | Contains a thioether group | Involved in polyamine synthesis |

| S-Adenosylvinthionine | Contains a vinthionine moiety | Exhibits different biological activities |

This compound stands out due to its dual aldehyde groups, enhancing its reactivity and applications in studying methylation processes compared to other similar compounds .

Case Studies

- Inhibition of Methyltransferases : A study demonstrated that this compound effectively inhibited lipid methylation processes in mouse L929 cells by blocking the activity of S-Adenosylhomocysteine hydrolase . This highlights its potential as a tool for probing lipid metabolism.

- Cardiac Transplantation Models : In murine models of cardiac transplantation, this compound showed promise as an immunosuppressive agent by inhibiting CD4+ T-cell activation, thus prolonging graft survival . This application underscores its significance in organ transplantation research.

Comparison with Similar Compounds

Nucleoside Dialdehydes

- Adenosine Dialdehyde: Similar to SAH-2',3'-dialdehyde, adenosine dialdehyde (produced via periodate oxidation of adenosine) inhibits AdoHcy hydrolase. However, it lacks the homocysteine moiety, resulting in distinct binding kinetics and downstream effects on SAH levels .

- 2'-Deoxyadenosine Derivatives: Compounds like 2'-deoxycoformycin affect adenosine deaminase activity, indirectly altering AdoHcy hydrolase function. Unlike SAH-2',3'-dialdehyde, these compounds primarily influence purine salvage pathways rather than direct methyltransferase inhibition .

Protein Modification Agents

- Periodate-Oxidized Nucleic Acid Derivatives: Dialdehyde-containing nucleosides and oligonucleotides (e.g., oxidized guanosine derivatives) are used for affinity modification of proteins. These compounds form Schiff bases with lysine residues, enabling targeted protein cross-linking—a mechanism distinct from SAH-2',3'-dialdehyde’s enzyme inhibition .

Comparison with Cross-Linking Dialdehydes in Material Science

Polysaccharide-Based Dialdehydes

- Dialdehyde Starch (DAS): Derived from starch oxidation, DAS is widely used in biomaterials for cross-linking collagen, chitosan, and hyaluronic acid. It enhances thermal stability, mechanical strength, and enzymatic resistance in scaffolds .

- Dialdehyde Chitosan : This derivative increases scaffold hydrophilicity and cellular proliferation. It forms stable Schiff bases with collagen, improving biostability without cytotoxicity—contrasting with glutaraldehyde, which poses toxicity risks .

Cellulose and Alginate Derivatives

- Dialdehyde Cellulose: Used in green synthesis of nanoparticles and water purification, its aldehyde density depends on oxidation pH. Unlike SAH-2',3'-dialdehyde, it serves as a reducing agent in nanotechnology .

- Dialdehyde Alginate : Modifies collagen to resist enzymatic degradation, highlighting its role in enhancing biopolymer stability .

Structural and Functional Analysis

Preparation Methods

Reaction Mechanism and Conditions

The oxidation proceeds via a cyclic intermediate formed between periodate and the cis-diol configuration of the ribose ring. The reaction is typically conducted in an aqueous buffer (e.g., 0.1 M sodium phosphate, pH 7.0) at 4°C to minimize side reactions. A stoichiometric excess of NaIO₄ (2–3 equivalents) ensures complete conversion, as confirmed by monitoring the disappearance of the starting material using high-performance liquid chromatography (HPLC). The reaction mixture is shielded from light to prevent degradation of the photosensitive periodate reagent.

Purification and Characterization

Post-oxidation, the product is purified via gel filtration chromatography or dialysis to remove excess NaIO₄ and by-products such as iodate. Structural confirmation is achieved through Fourier transform infrared spectroscopy (FT-IR), which reveals characteristic aldehyde C=O stretches near 1720 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy further validates the loss of the 2' and 3' proton signals in the ribose moiety and the emergence of aldehyde proton resonances at δ 9.5–10.0 ppm.

Key Findings

-

Yield Optimization : Studies report yields of 70–85% under optimized conditions (pH 7.0, 4°C, 2-hour reaction time).

-

Stability Considerations : The dialdehyde product is sensitive to nucleophilic attack (e.g., by amines) and requires storage at -20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent Schiff base formation.

Alternative Oxidation Strategies

While periodate oxidation remains the gold standard, alternative approaches have been explored to address limitations such as reagent toxicity and by-product formation.

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), a nitroxyl radical catalyst, has been investigated for the oxidation of vicinal diols in carbohydrates. However, its application to AdoHcy is limited due to the steric hindrance posed by the adenine and homocysteine moieties, which reduce catalytic efficiency. Preliminary trials achieved <30% conversion, making this method less viable.

Enzymatic Oxidation

Enzymes such as galactose oxidase have been tested for their ability to oxidize specific hydroxyl groups. While effective for simpler sugars, these systems lack the specificity required for the ribose ring in AdoHcy, often leading to over-oxidation of the 5' position.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the periodate oxidation method, as derived from multiple studies:

Challenges and Mitigation Strategies

Competing Side Reactions

The aldehyde groups in AdoHcy-2',3'-dialdehyde are highly reactive, leading to potential dimerization or polymerization. To mitigate this, researchers have employed in situ stabilization using borate buffers, which form stable complexes with the dialdehyde.

Scalability Issues

Large-scale synthesis is hindered by the cost of NaIO₄ and the need for rigorous purification. Recent advances in flow chemistry have enabled continuous oxidation processes, reducing reagent consumption and improving throughput.

Applications and Derivatives

The dialdehyde’s ability to irreversibly inhibit AdoHcy hydrolase has spurred interest in its use as a biochemical tool. Derivatives such as the borohydride-reduced 2',3'-diol retain partial inhibitory activity but exhibit reduced cytotoxicity. Additionally, crosslinking the dialdehyde with chitosan has produced stable adsorbents for industrial applications, though this modification falls outside the scope of pure AdoHcy dialdehyde synthesis .

Q & A

Q. What are the established methods for synthesizing S-Adenosylhomocysteine-2',3'-dialdehyde, and how can reaction conditions be optimized?

The synthesis typically involves regioselective oxidation of precursor nucleotides. Sodium periodate (NaIO₄) is commonly used to oxidize vicinal hydroxyl groups at the 2' and 3' positions of the ribose moiety, forming dialdehyde groups. For example, adenosine derivatives are oxidized to yield dialdehydes, which can be purified via chromatography or crystallization . Optimization includes controlling pH (neutral to slightly acidic), reaction time (2–24 hours), and temperature (0–25°C). Excess periodate must be quenched (e.g., with ethylene glycol) to prevent over-oxidation. Yield improvements often involve precursor protection strategies to avoid side reactions .

Q. What assays are standard for evaluating this compound's inhibition of S-adenosylhomocysteine hydrolase (SAHH)?

SAHH inhibition is measured using spectrophotometric or fluorometric assays monitoring NAD⁺/NADH conversion, as SAHH activity is NAD⁺-dependent. A typical protocol includes:

- Incubating SAHH with the inhibitor and substrate (e.g., S-adenosylhomocysteine).

- Quantifying NADH production via absorbance at 340 nm or fluorescence. Competitive inhibition constants (Kᵢ) are calculated using Lineweaver-Burk plots . Alternative methods include HPLC to track substrate depletion or radiometric assays with ³H-labeled substrates .

Q. How do structural features of this compound influence its reactivity and stability?

The 2',3'-dialdehyde groups form reversible Schiff bases with lysine residues in enzymes, enabling covalent inhibition. Stability is pH-dependent: aldehydes are reactive at physiological pH (7.4) but hydrolyze in acidic conditions. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm dialdehyde formation, while X-ray crystallography reveals binding modes in enzyme complexes. Reactivity can be modulated by substituting the adenine base or modifying the ribose ring .

Q. Which enzymes beyond SAHH are inhibited by this compound, and how is selectivity achieved?

The compound inhibits methyltransferases (e.g., histone methyltransferases) and nucleotide-metabolizing enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase). Selectivity arises from structural differences in enzyme active sites. For instance, parasitic SAHH variants (e.g., Plasmodium falciparum) show higher sensitivity than human isoforms, enabling targeted therapies. Competitive binding assays and mutagenesis studies identify critical residues for selectivity .

Advanced Research Questions

Q. What mechanistic insights explain the time-dependent inhibition kinetics of SAHH by this compound?

The inhibition follows a two-step mechanism: initial reversible binding (fast) followed by covalent adduct formation (slow). Stopped-flow kinetics and pre-steady-state analysis reveal rate constants for each step. Isotope-labeling studies (e.g., ¹⁸O-water) confirm nucleophilic attack by catalytic cysteine residues on the dialdehyde, forming a thiohemiacetal intermediate. Mutagenesis of SAHH active-site residues (e.g., Cys59 in human SAHH) validates this mechanism .

Q. How do experimental variables (e.g., pH, temperature) impact the synthesis and bioactivity of this compound?

- pH : Oxidation efficiency peaks at pH 6–7; lower pH slows periodate activity, while higher pH promotes aldehyde hydrolysis.

- Temperature : Elevated temperatures (>30°C) accelerate oxidation but risk side reactions (e.g., adenine ring degradation).

- Solvent : Aqueous buffers ensure solubility, but mixed solvents (e.g., water/DMSO) enhance precursor stability. Bioactivity assays under varying conditions (e.g., serum-containing media) reveal reduced potency due to serum amine interference, necessitating cell-free systems for accurate IC₅₀ determination .

Q. How can contradictory data on cross-species inhibition efficacy be resolved?

Discrepancies arise from species-specific SAHH conformations. For example, Plasmodium SAHH lacks a flexible loop present in human SAHH, altering dialdehyde accessibility. Comparative structural biology (cryo-EM, X-ray) and molecular dynamics simulations identify conformational hotspots. Validating inhibition in isogenic strains (e.g., human vs. parasite SAHH-expressing yeast) clarifies selectivity .

Q. What in vivo models are suitable for studying this compound's therapeutic potential?

Murine tumor xenograft models demonstrate anti-cancer efficacy via SAHH inhibition, reducing S-adenosylmethionine (SAM)-dependent methylation. Pharmacokinetic studies (LC-MS/MS) track dialdehyde stability, while CRISPR-Cas9 SAHH knockouts validate target specificity. Challenges include poor blood-brain barrier penetration and rapid renal clearance, addressed via prodrug strategies or nanoparticle delivery .

Q. Can synergistic effects with other nucleotides enhance this compound's bioactivity?

Co-administration with adenosine analogs (e.g., 3-deazaadenosine) amplifies SAHH inhibition by depleting SAM pools. Isothermal titration calorimetry (ITC) confirms cooperative binding. In antiviral studies, combining dialdehydes with reverse transcriptase inhibitors (e.g., AZT) reduces viral replication synergistically, as shown in VSV and HIV models .

Q. How can computational modeling optimize this compound derivatives for enhanced binding?

Density functional theory (DFT) calculates aldehyde group electrophilicity, guiding substitutions to improve covalent adduct formation. Molecular docking (AutoDock Vina) predicts binding poses, while free-energy perturbation (FEP) simulations rank derivatives by binding affinity. Validated models enable rational design of analogs with nanomolar Kᵢ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.